1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
Overview
Description
1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that features a fluorobenzyl group attached to a pyrazolamine structure
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzyl chloride with 4-aminopyrazole in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The final product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid .
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The pyrazolamine structure allows for interactions with various biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride can be compared with similar compounds such as:
1-(4-fluorobenzyl)-1H-pyrazol-4-amine: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
1-(3-chlorobenzyl)-1H-pyrazol-4-amine:
1-(3-methylbenzyl)-1H-pyrazol-4-amine: Methyl group substitution, resulting in different steric and electronic effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazol-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.2ClH/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14;;/h1-5,7H,6,12H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPCXMFGPJACM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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